7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid
Overview
Description
7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid: is a complex organic compound with a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol. This compound belongs to the class of furoazepine derivatives and is characterized by its unique structure, which includes a fused furan and azepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of a suitable precursor containing the furan and azepine moieties under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid: can be compared to other furoazepine derivatives, such as 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid . While both compounds share structural similarities, the presence of the dimethyl group in the former compound imparts unique chemical and biological properties.
Similar Compounds
5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylic acid
5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene bearing N-substituents
Properties
IUPAC Name |
7,7-dimethyl-4-oxo-6,8-dihydro-5H-furo[3,2-c]azepine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2)3-7-8(9(13)12-5-11)6(4-16-7)10(14)15/h4H,3,5H2,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXVYRMRZCHSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CO2)C(=O)O)C(=O)NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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